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Compound of Interest

Compound Name:
2-Chloro-3-

(trifluoromethyl)phenylboronic acid

Cat. No.: B1461753 Get Quote

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenylboronic Acid

Introduction: A Key Building Block in Modern
Synthesis
2-Chloro-3-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that has

emerged as a vital reagent in contemporary organic synthesis. Its strategic importance lies in

the unique combination of substituents on the phenyl ring: a chloro group, a trifluoromethyl

(CF₃) group, and a boronic acid moiety. This trifecta of functional groups imparts distinct

electronic and steric properties, making it an invaluable building block, particularly in the fields

of medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of both the

chlorine and trifluoromethyl groups significantly influences the reactivity of the boronic acid,

while the CF₃ group itself is a prized feature in pharmaceutical design for its ability to enhance

metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides an in-depth

exploration of the chemical structure, properties, reactivity, and applications of this versatile

compound, offering field-proven insights for researchers, chemists, and drug development

professionals.

Chemical Structure and Physicochemical Properties
The structure of 2-Chloro-3-(trifluoromethyl)phenylboronic acid, with the CAS Number

957061-11-9, is foundational to its chemical behavior.[5][6] The boronic acid group is located at
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position 1, the chloro group at position 2, and the trifluoromethyl group at position 3 of the

benzene ring. This ortho and meta substitution pattern creates a specific steric and electronic

environment that dictates its reactivity in cross-coupling reactions.
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Caption: Chemical structure of 2-Chloro-3-(trifluoromethyl)phenylboronic acid.

The key physicochemical properties of this compound are summarized below. It is important to

note that some parameters, such as boiling point and pKa, are often computationally predicted

for specialized reagents of this nature.
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Property Value Source(s)

CAS Number 957061-11-9 [5][6][7]

Molecular Formula C₇H₅BClF₃O₂ [5][8][9]

Molecular Weight 224.37 g/mol [5][7][9]

Appearance
White to almost white powder

or crystalline solid
[1][5][10]

Melting Point ~120-121°C [10]

Boiling Point (Predicted) 313.5 ± 52.0 °C [5]

Density (Predicted) 1.49 ± 0.1 g/cm³ [5]

pKa (Predicted) 7.26 ± 0.58 [5]

Solubility

Soluble in organic solvents like

DMSO, chloroform, and

dichloromethane

[10]

Storage

Keep in a dark place, sealed in

dry conditions, at room

temperature

[5]

Reactivity and Synthetic Utility: The Suzuki-Miyaura
Coupling
2-Chloro-3-(trifluoromethyl)phenylboronic acid is primarily utilized as a coupling partner in

palladium-catalyzed Suzuki-Miyaura reactions.[1][5][10] This reaction is one of the most

powerful and versatile methods for forming carbon-carbon (C-C) bonds, typically between an

organoboron compound and an organohalide.[11][12]

Causality Behind Reactivity
The presence of two strong electron-withdrawing groups (-Cl and -CF₃) on the phenyl ring is a

critical determinant of the compound's reactivity. In the Suzuki-Miyaura catalytic cycle, a key

step is transmetalation, where the organic group is transferred from the boron atom to the
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palladium center. The electron-deficient nature of the phenyl ring in this reagent can facilitate

this step.

However, the reactivity of the organohalide coupling partner is also a crucial consideration. The

general reactivity trend for organohalides in Suzuki couplings is I > Br > OTf >> Cl.[11] While

coupling with aryl chlorides can be challenging due to the strength of the C-Cl bond and the

slow rate of oxidative addition to the palladium(0) catalyst, modern advancements in ligand and

catalyst design have made these transformations more efficient.[11][13] For a successful

coupling involving 2-Chloro-3-(trifluoromethyl)phenylboronic acid, the choice of catalyst,

ligand, base, and solvent system is paramount to achieving high yields and preventing side

reactions like protodeboronation (loss of the boronic acid group).[13]

Reactants:
2-Chloro-3-(trifluoromethyl)phenylboronic Acid

+ Aryl Halide (Ar'-X)

Reaction Conditions:
Pd(0) Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., Toluene, Dioxane, H₂O)

Catalytic Cycle

1. Oxidative Addition
Ar'-X + Pd(0) → Ar'-Pd(II)-X

2. Transmetalation
Ar-B(OH)₂ + Ar'-Pd(II)-X → Ar-Pd(II)-Ar'

3. Reductive Elimination
Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)

Biaryl Product
(2-Chloro-3-(trifluoromethyl)phenyl-Ar') Catalyst Regeneration

 Pd(0)

Click to download full resolution via product page

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials
Science
The incorporation of fluorinated motifs is a well-established strategy in modern drug design.[4]

[14] The trifluoromethyl group, in particular, can significantly improve a molecule's

pharmacokinetic and pharmacodynamic profile by:
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Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group

resistant to enzymatic degradation by cytochrome P450 enzymes.[3]

Increasing Lipophilicity: The CF₃ group increases a molecule's fat-solubility, which can

improve its ability to cross biological membranes and reach its target.[3]

Modulating Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of

nearby functional groups, influencing drug-receptor interactions.

Consequently, 2-Chloro-3-(trifluoromethyl)phenylboronic acid serves as a key intermediate

for synthesizing complex molecules with potential therapeutic applications, including treatments

for cancer and other diseases.[1][15] Its derivatives are integral to the development of novel

pharmaceuticals where the specific substitution pattern is required for biological activity.[15][16]

In materials science, the unique electronic properties imparted by the chloro and trifluoromethyl

substituents make this reagent useful for creating specialized organic electronic materials and

polymers.[1][2]

Experimental Protocol: A Representative Suzuki-
Miyaura Coupling
This protocol provides a detailed, self-validating methodology for a typical Suzuki-Miyaura

cross-coupling reaction.

Objective: To synthesize 2-Chloro-1,1'-biphenyl, 3-(trifluoromethyl)-4'-methoxy by coupling 2-
Chloro-3-(trifluoromethyl)phenylboronic acid with 4-bromoanisole.

Materials:

2-Chloro-3-(trifluoromethyl)phenylboronic acid (1.0 eq)

4-Bromoanisole (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

Toluene (solvent)
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Water, deionized

Round-bottom flask, reflux condenser, magnetic stirrer

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-
Chloro-3-(trifluoromethyl)phenylboronic acid (e.g., 1.00 g, 4.46 mmol), 4-bromoanisole

(0.99 g, 5.35 mmol), and potassium carbonate (1.85 g, 13.38 mmol).

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or

Nitrogen) for 10-15 minutes. This step is critical as the palladium(0) catalyst is sensitive to

oxygen.

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add toluene (20 mL)

and deionized water (5 mL) via syringe. Stir the mixture to create a suspension. Add the

palladium catalyst, Pd(PPh₃)₄ (155 mg, 0.13 mmol), to the flask. The mixture will typically

turn yellow or orange.

Reaction Execution: Fit the flask with a reflux condenser under the inert atmosphere. Heat

the reaction mixture to 90-100 °C with vigorous stirring.

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Take a small aliquot from the

reaction mixture every 1-2 hours. The disappearance of the starting materials (boronic acid

and aryl bromide) indicates the reaction is proceeding. The reaction is typically complete

within 4-12 hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30

mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, typically using

a hexane/ethyl acetate gradient, to isolate the pure biaryl product.

Characterization (Self-Validation): Confirm the identity and purity of the final product using

analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the

successful synthesis.

Safety and Handling
2-Chloro-3-(trifluoromethyl)phenylboronic acid is classified as an irritant.[5] It can cause

skin and serious eye irritation.[17][18] Standard laboratory safety precautions should be strictly

followed.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.[17][18]

Handling: Avoid inhaling the powder.[10] Handle in a well-ventilated area or a chemical fume

hood. Avoid contact with skin and eyes.[10][18] Wash hands thoroughly after handling.[17]

First Aid: In case of skin contact, wash with plenty of soap and water.[17] In case of eye

contact, rinse cautiously with water for several minutes.[17] If irritation persists, seek medical

attention.

Conclusion
2-Chloro-3-(trifluoromethyl)phenylboronic acid is a highly functionalized and valuable

reagent for synthetic chemists. Its utility, primarily demonstrated in Suzuki-Miyaura cross-

coupling reactions, provides a direct route to complex biaryl structures that are often scaffolds

for pharmaceuticals and advanced materials. Understanding its distinct reactivity, driven by the

ortho-chloro and meta-trifluoromethyl substituents, is key to leveraging its full synthetic

potential. By employing robust, well-monitored protocols, researchers can effectively utilize this

compound to accelerate innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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